Product packaging for p-Tolylmethyldichlorosilane(Cat. No.:CAS No. 18236-57-2)

p-Tolylmethyldichlorosilane

Cat. No.: B103611
CAS No.: 18236-57-2
M. Wt: 205.15 g/mol
InChI Key: MRUIMSDHOCZKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Condensation Reactions Involving p-Tolylmethyldichlorosilane

Condensation reactions are a cornerstone of organosilicon chemistry, leading to the formation of silicon-oxygen bonds and the creation of siloxanes and polysiloxanes. libretexts.orgwikipedia.orgebsco.com In these reactions, two molecules combine, typically with the elimination of a small molecule like water. libretexts.orgwikipedia.org

The hydrolysis of this compound is a classic example of a condensation reaction. In the presence of water, the dichlorosilane (B8785471) undergoes a reaction to form silanols, which are highly reactive intermediates. gelest.com These silanols can then condense with each other, eliminating water and forming a disiloxane. This process can continue, leading to the formation of longer polysiloxane chains and cyclic siloxanes. researchgate.netacs.org The reaction with water can be vigorous, liberating hydrogen chloride gas. gelest.com

The general pathway for the hydrolysis and condensation of this compound can be represented as follows:

Hydrolysis: p-Tolyl(CH₃)SiCl₂ + 2H₂O → p-Tolyl(CH₃)Si(OH)₂ + 2HCl

Condensation: 2 p-Tolyl(CH₃)Si(OH)₂ → [p-Tolyl(CH₃)SiO]₂ + 2H₂O

The resulting polysiloxanes can exhibit a range of properties depending on the length of the polymer chains and the degree of cross-linking.

The formation of the siloxane bond (Si-O-Si) from dichlorosilane precursors like this compound proceeds through a nucleophilic attack of a hydroxyl group from one silanol (B1196071) molecule on the silicon atom of another. This process is often catalyzed by either acid or base.

In an acidic medium, the hydroxyl group is protonated, making it a better leaving group (water). In a basic medium, the silanol is deprotonated to form a more nucleophilic silanolate anion. The reaction generally follows a stepwise mechanism. magritek.com

Studies on similar dichlorosilanes have shown that the hydrolysis in solvents like diethyl ether or dichloromethane (B109758) can yield both cyclic and linear polysiloxanes. wikipedia.org The specific products formed are influenced by reaction conditions such as temperature, concentration, and the presence of catalysts.

The kinetics of condensation polymerization of dichlorosilanes have been investigated, revealing that the reaction rates are influenced by the nature of the substituents on the silicon atom. For instance, in a study comparing the reaction of various dichlorosilanes with a diol, the rate of reaction was found to decrease in the order: Cl₂SiMe₂ > Cl₂SiMePh > Cl₂SiPh₂. acs.org This suggests that both steric and electronic factors play a significant role.

The thermodynamics of these reactions are generally favorable, driven by the formation of stable silicon-oxygen bonds. The process of converting polysiloxanes to silicon dioxide involves two main steps: hydrolysis of the organic groups and subsequent polycondensation to form the SiO₂ network. researchgate.net

Parameter Influence on Condensation Polymerization
Substituent Effects Electron-donating groups on silicon can increase reactivity towards nucleophilic attack, while bulky groups can sterically hinder the reaction. open.ac.uk
Solvent The polarity of the solvent can influence the reaction rate by stabilizing charged intermediates. ksu.edu.sanih.gov
Catalyst Acid or base catalysts can significantly accelerate the rate of condensation. magritek.com
Temperature Higher temperatures generally increase the reaction rate but can also lead to side reactions.

Nucleophilic Substitution Reactions of this compound

Nucleophilic substitution is a fundamental reaction type for organosilicon halides. organic-chemistry.orgorganic-chemistry.org In these reactions, a nucleophile replaces one of the chlorine atoms on the silicon center.

Nucleophilic substitution at a silicon center can proceed through mechanisms analogous to the Sₙ1 and Sₙ2 pathways observed in carbon chemistry. masterorganicchemistry.comlibretexts.orgyoutube.com

Sₙ2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the silicon atom at the same time as the leaving group (chloride) departs. organic-chemistry.orglibretexts.orgyoutube.com This pathway is characterized by a bimolecular rate law, meaning the rate depends on the concentrations of both the silane (B1218182) and the nucleophile. masterorganicchemistry.comyoutube.com The reaction proceeds with an inversion of stereochemistry at the silicon center. organic-chemistry.orglibretexts.org

Sₙ1 Mechanism: This is a two-step process that involves the initial, slow departure of the leaving group to form a pentacoordinate silicon intermediate or a transient silicenium ion. masterorganicchemistry.comyoutube.comdalalinstitute.com This intermediate is then rapidly attacked by the nucleophile. youtube.com The rate of this reaction is typically dependent only on the concentration of the silane (unimolecular). masterorganicchemistry.comdalalinstitute.com

The choice between an Sₙ1 and Sₙ2 pathway is influenced by several factors, including the nature of the substrate, the nucleophile, the leaving group, and the solvent. ksu.edu.sa For silicon compounds, the formation of a full-fledged silicenium ion is less common than for their carbon counterparts due to the high energy of such species. Therefore, a purely Sₙ1 mechanism is less frequently observed. More often, reactions at silicon proceed through a spectrum of mechanisms that have characteristics of both Sₙ1 and Sₙ2 pathways, sometimes involving associative (Sₙ2-like) or dissociative (Sₙ1-like) character in the transition state. dalalinstitute.com

The reactivity of this compound in nucleophilic substitution reactions is significantly influenced by both steric and electronic factors.

Steric Hindrance: The p-tolyl and methyl groups attached to the silicon atom create a certain degree of steric bulk around the reaction center. While not as sterically demanding as, for example, a tert-butyl group, this hindrance can influence the approach of the nucleophile. In general, increased steric hindrance favors an Sₙ1-like mechanism over an Sₙ2 mechanism because it disfavors the formation of the crowded pentacoordinate transition state of the Sₙ2 pathway. open.ac.uk

Electronic Effects: The p-tolyl group, being an aromatic substituent, can exert electronic effects. The tolyl group is generally considered to be weakly electron-donating compared to a simple alkyl group. Electron-donating groups can stabilize a developing positive charge on the silicon atom in an Sₙ1-like transition state, thus favoring this pathway. Conversely, electron-withdrawing groups would destabilize such an intermediate. The methyl group is also electron-donating. The electrophilicity of the silicon atom, which is crucial for nucleophilic attack, is enhanced by the electron-withdrawing nature of the two chlorine atoms.

Factor Effect on Sₙ1 Pathway Effect on Sₙ2 Pathway
Steric Hindrance Favored by increased steric bulk. open.ac.ukDisfavored by increased steric bulk. open.ac.uk
Electron-Donating Groups Stabilize the carbocation-like intermediate.Can slightly decrease the electrophilicity of the silicon center.
Electron-Withdrawing Groups Destabilize the carbocation-like intermediate.Increase the electrophilicity of the silicon center, making it more susceptible to nucleophilic attack.
Leaving Group Ability A good leaving group is essential.A good leaving group is important.
Nucleophile Strength Nucleophile strength is less critical as it does not participate in the rate-determining step. masterorganicchemistry.comA strong nucleophile is generally required.
Solvent Polarity Polar protic solvents stabilize the ionic intermediates. ksu.edu.saPolar aprotic solvents can enhance the rate by solvating the cation but not the nucleophile. ksu.edu.sa

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10Cl2Si B103611 p-Tolylmethyldichlorosilane CAS No. 18236-57-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichloro-methyl-(4-methylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2Si/c1-7-3-5-8(6-4-7)11(2,9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUIMSDHOCZKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334056
Record name p-tolylmethyldichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25898-37-7
Record name p-tolylmethyldichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for P Tolylmethyldichlorosilane

Established Synthetic Pathways to p-Tolylmethyldichlorosilane

The production of this compound can be achieved through several well-documented methods, each with distinct advantages and procedural nuances. These traditional routes include Grignard-based reactions, direct synthesis, and sodium-mediated coupling reactions.

Grignard-Based Reaction Routes for this compound Production

The Grignard reaction is a cornerstone of organosilicon chemistry and a primary method for synthesizing this compound. wikipedia.orgmdpi.com This pathway involves the reaction of a Grignard reagent, specifically p-tolylmagnesium halide, with a silicon halide precursor. The most common precursor for this synthesis is methyltrichlorosilane (B1216827) (CH₃SiCl₃).

The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), as Grignard reagents are highly reactive with water and other protic solvents. encyclopedia.pubscientificspectator.com The process begins with the formation of the Grignard reagent by reacting p-bromotoluene or p-chlorotoluene with magnesium metal. encyclopedia.pub

Reaction Scheme: CH₃C₆H₄Br + Mg → CH₃C₆H₄MgBr (in dry ether) CH₃C₆H₄MgBr + CH₃SiCl₃ → (CH₃C₆H₄)(CH₃)SiCl₂ + MgBrCl

To control the reaction and maximize the yield of the desired dichlorosilane (B8785471), a "reverse addition" protocol is often employed. wikipedia.org In this approach, the Grignard reagent is slowly added to a solution of excess methyltrichlorosilane. This minimizes the formation of di- and tri-substituted byproducts, such as di(p-tolyl)methylchlorosilane and tri(p-tolyl)methylsilane, by ensuring the Grignard reagent is always the limiting reactant in the immediate reaction environment. researchgate.net Selectivity is influenced by both steric and inductive effects at the silicon center. researchgate.net

Direct Synthesis Methods Applied to this compound

The Direct Process, also known as the Müller-Rochow process, is the dominant industrial method for producing methylchlorosilanes. nih.govntnu.norsc.org This process involves a copper-catalyzed reaction between an alkyl halide and elemental silicon at high temperatures (typically 250-300°C). organic-chemistry.org

Theoretically, this compound could be synthesized via a mixed-feed Direct Process using p-tolyl chloride and methyl chloride as reactants with silicon powder. However, the application of the Direct Process to aryl chlorides like p-tolyl chloride is less common and more challenging than with alkyl chlorides. nih.govntnu.no Aryl chlorides are generally less reactive, requiring higher temperatures (around 300-450°C) and often resulting in different product distributions and lower yields compared to the highly optimized methyl chloride process. nih.gov The reaction would produce a mixture of silanes, including p-tolyltrichlorosilane, di(p-tolyl)dichlorosilane, and the desired this compound, which would then require separation by fractional distillation.

Modified Polis Methodologies and Sodium Dispersion Techniques in Silane (B1218182) Synthesis

An alternative established route is based on the Wurtz-Fittig reaction, a sodium-mediated coupling of organic halides. The Polis method is a variation of this reaction used for synthesizing tetra-substituted silanes. For this compound, a modified Wurtz-Fittig co-coupling reaction can be employed. This involves reacting p-tolyl chloride and methyltrichlorosilane with a highly reactive metal, typically sodium.

Reaction Scheme: CH₃C₆H₄Cl + CH₃SiCl₃ + 2Na → (CH₃C₆H₄)(CH₃)SiCl₂ + 2NaCl

To enhance the reaction rate and efficiency, sodium is often used in the form of a high-surface-area dispersion in an inert, high-boiling solvent like toluene (B28343) or xylene. The use of sodium dispersion increases the reactive surface of the metal, facilitating the coupling reaction. However, this method can be difficult to control, often leading to a mixture of products and potential side reactions, which makes it less favored than the Grignard route for laboratory-scale synthesis of asymmetrically substituted silanes.

Exploration of Novel Approaches for this compound Synthesis

Research into organosilane synthesis continues to yield novel methods that offer potential advantages over traditional pathways, such as milder reaction conditions, higher selectivity, and improved functional group tolerance. One such emerging approach is the transition-metal-catalyzed cross-coupling reaction.

Recent studies have demonstrated the use of copper-catalyzed systems for the direct coupling of aryl halides with chlorosilanes under reductive conditions. This method could be adapted for the synthesis of this compound by coupling p-tolyl iodide with methyltrichlorosilane in the presence of a copper catalyst and a reducing agent like zinc powder. This approach can be advantageous as it often proceeds under ligand-free conditions and demonstrates broad substrate scope. Other novel strategies include nickel-catalyzed cross-coupling reactions, which have shown promise for forming C-Si bonds with high efficiency.

Optimization of Reaction Conditions and Yield for this compound Production

Optimizing the synthesis of this compound is critical for maximizing yield and purity while minimizing byproducts and cost. The key parameters for optimization vary depending on the chosen synthetic route.

For Grignard-Based Routes:

Solvent: Tetrahydrofuran (THF) is often preferred over diethyl ether due to its higher boiling point and better solvating properties for the Grignard reagent. encyclopedia.pub

Temperature: The initial formation of the Grignard reagent may require gentle heating to initiate, but the subsequent reaction with methyltrichlorosilane is often carried out at low temperatures (e.g., 0°C) to control the exothermic reaction and improve selectivity.

Additives: The addition of lithium chloride (LiCl) can accelerate the formation of the Grignard reagent by breaking up magnesium aggregates, allowing for reactions at lower temperatures.

Reactant Ratio: As mentioned, using an excess of methyltrichlorosilane and employing reverse addition is crucial for preventing over-substitution and maximizing the yield of the target dichlorosilane. wikipedia.org

For Wurtz-Fittig Type Routes:

Sodium Form: The use of finely dispersed sodium significantly increases the reaction rate compared to sodium chunks or molten sodium.

Temperature: The reaction is typically run at the reflux temperature of the solvent (e.g., toluene) to ensure sufficient energy for the coupling to occur.

Solvent: The choice of solvent can influence the reaction outcome. Studies on related polysilane syntheses suggest that using THF at ambient temperature can lead to higher yields and narrower product distributions compared to high-boiling aromatic solvents.

The table below summarizes key optimization parameters for the primary synthetic methods.

Parameter Grignard Synthesis Wurtz-Fittig Synthesis Direct Process (Theoretical)
Catalyst/Reagent Magnesium (Mg)Sodium (Na) dispersionCopper (Cu)
Key Reactants p-Tolylmagnesium halide, Methyltrichlorosilanep-Tolyl chloride, Methyltrichlorosilane, Sodiump-Tolyl chloride, Methyl chloride, Silicon
Optimal Solvent Tetrahydrofuran (THF)Toluene, Tetrahydrofuran (THF)None (Gas-Solid phase)
Temperature 0°C to refluxAmbient to reflux300 - 450°C
Key for Selectivity Reverse addition, Excess SiCl₃ precursorReactant stoichiometry, Temperature controlCatalyst promoters (e.g., Zn), Temperature

Reaction Mechanisms and Reactivity of P Tolylmethyldichlorosilane

Hydrolytic Reactivity and Stability of p-Tolylmethyldichlorosilane

The reactivity of this compound is significantly influenced by the presence of two chlorine atoms attached to the silicon center, rendering the silicon atom highly electrophilic and susceptible to nucleophilic attack. This characteristic is most prominently observed in its reaction with water.

Mechanism of Hydrolysis:

This compound reacts readily with water and moisture in the air in a vigorous hydrolysis reaction. gac.eduuni-wuppertal.de The generally accepted mechanism for the hydrolysis of dichlorosilanes, such as dichlorodimethylsilane, provides a model for understanding this process. gac.eduuni-wuppertal.denlc-bnc.ca The reaction proceeds in two main stages:

Hydrolysis to Silanol (B1196071): The process initiates with the nucleophilic attack of a water molecule on the electron-deficient silicon atom. This is followed by the elimination of a molecule of hydrogen chloride (HCl), resulting in the formation of a silanol intermediate, p-tolyl(methyl)silanol. This process repeats for the second chlorine atom, yielding p-tolyl(methyl)silanediol. gac.eduuni-wuppertal.de

Step 1: p-CH₃C₆H₄Si(CH₃)Cl₂ + H₂O → p-CH₃C₆H₄Si(CH₃)(OH)Cl + HCl Step 2: p-CH₃C₆H₄Si(CH₃)(OH)Cl + H₂O → p-CH₃C₆H₄Si(CH₃)(OH)₂ + HCl

Condensation to Siloxane: The resulting silanediol (B1258837) is unstable and readily undergoes intermolecular condensation, where two silanol molecules react to eliminate a water molecule. gac.eduuni-wuppertal.de This condensation process leads to the formation of a stable silicon-oxygen-silicon (siloxane) bond. This polymerization can continue, forming linear or cyclic polysiloxanes. nlc-bnc.cawikipedia.org The formation of strong and stable Si-O-Si linkages is thermodynamically favored over the existence of Si=O double bonds. gac.edu

Stability:

The stability of this compound is contingent on its storage and handling conditions. It is stable when stored in sealed containers under a dry, inert atmosphere to prevent contact with moisture. gac.edu However, it is reactive under various conditions and with certain classes of compounds. The liberation of corrosive hydrogen chloride gas upon hydrolysis necessitates handling in a fume hood with appropriate safety precautions. uni-wuppertal.de

Table 1: Hydrolytic Reactivity and Stability of this compound

ParameterDescriptionReferences
Hydrolytic Sensitivity Reacts rapidly with water, moisture, and protic solvents. gac.edu
Reaction Products Hydrolysis yields p-tolyl(methyl)silanols, which condense to form poly(p-tolyl-methyl)siloxanes and hydrogen chloride. gac.eduuni-wuppertal.de
Stability in Storage Stable in sealed containers under a dry, inert atmosphere. gac.edu
Incompatibilities Reacts with water, alkalis, metal salts, and oxidizing agents. gac.edu
Thermal Hazard Combustible liquid; exposure to heat, open flames, or sparks may be hazardous. gac.edu

Other Significant Transformation Pathways of this compound

Beyond hydrolysis, this compound can undergo several other important chemical transformations, allowing for its use as a versatile intermediate in organosilicon chemistry.

Reaction with Carbonates:

To circumvent the production of corrosive hydrogen chloride gas that occurs during hydrolysis, polysiloxanes can be synthesized from dihalosilanes by reacting them with alkali metal or alkaline earth metal carbonates or oxides. patsnap.comwikipedia.orgechemi.com In this pathway, the carbonate salt reacts with this compound to form siloxane bonds directly, with the corresponding metal chloride and carbon dioxide as byproducts. This method offers a less corrosive route to organosiloxane polymers.

Grignard Reactions:

The chlorine atoms in this compound can be substituted by reaction with Grignard reagents (R-MgX). libretexts.orgresearchgate.netmt.com This reaction is a fundamental method for forming new carbon-silicon bonds. mt.com The nucleophilic carbanion of the Grignard reagent attacks the electrophilic silicon atom, displacing the chloride ion. By using two equivalents of a Grignard reagent, both chlorine atoms can be replaced, leading to the formation of a tetra-substituted silane (B1218182) with potentially diverse organic groups attached to the silicon atom. For example, reacting this compound with an alkyl Grignard reagent (e.g., ethylmagnesium bromide) would yield p-tolyl(diethyl)methylsilane.

Reduction Reactions:

The silicon-chlorine bonds of this compound can be reduced to silicon-hydrogen (Si-H) bonds using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). organic-chemistry.orgscispace.comcolab.ws This transformation yields p-tolyl(methyl)silane. Hydrosilanes are valuable reagents in their own right, notably used in hydrosilylation reactions. The use of NaBH₄ in a solvent like acetonitrile (B52724) offers a safer alternative to LiAlH₄ for this reduction. scispace.com

Table 2: Significant Transformation Pathways of this compound

TransformationReactant(s)Product(s)DescriptionReferences
Polycondensation Sodium Carbonate (Na₂CO₃)Poly(p-tolyl-methyl)siloxane, Sodium Chloride (NaCl), Carbon Dioxide (CO₂)Forms polysiloxanes while avoiding the generation of HCl. patsnap.comechemi.com
Grignard Reaction Grignard Reagent (R-MgX)p-Tolyl(dialkyl/diaryl)methylsilane, Magnesium Halide (MgXCl)Forms new carbon-silicon bonds by replacing chlorine atoms with alkyl or aryl groups. libretexts.orgresearchgate.netmt.com
Reduction Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄)p-Tolyl(methyl)silane, LiCl, AlH₃ (or corresponding borate (B1201080) salts)Converts silicon-chlorine bonds to silicon-hydrogen bonds. organic-chemistry.orgscispace.com

Derivatization and Functionalization of P Tolylmethyldichlorosilane

Synthesis of Organosilicon Derivatives from p-Tolylmethyldichlorosilane as a Precursor

This compound serves as a fundamental building block in organosilicon chemistry. elsevier.com Its primary utility lies in its hydrolytic sensitivity; it reacts readily with water and other protic solvents, a characteristic that is harnessed in condensation reactions to form Si-O-Si (siloxane) bonds. researchgate.netgelest.com This process is the foundation for creating oligomeric and polymeric structures. The presence of the stable p-tolyl group and a methyl group on the silicon atom allows for the precise tailoring of the resulting material's properties, such as thermal stability, solubility, and refractive index. The synthesis of derivatives typically begins with the controlled hydrolysis and condensation of the dichlorosilane (B8785471), often in conjunction with other silane (B1218182) precursors to achieve the desired molecular architecture and functionality. google.com

PropertyValue
Chemical Formula C8H10Cl2Si
Molecular Weight 205.16 g/mol
Boiling Point 215.7 °C
Density 1.1609 g/mL
Refractive Index 1.5330
Flash Point 80 °C (176 °F)
Hydrolytic Sensitivity Reacts rapidly with moisture, water, and protic solvents. researchgate.netgelest.com

Formation of Silsesquioxane (PSQ) Structures

Silsesquioxanes are a class of organosilicon compounds with the empirical formula [RSiO₃/₂]n, characterized by their well-defined, three-dimensional silicon-oxygen frameworks. wikipedia.org While the classic synthesis of fully-caged silsesquioxanes involves the hydrolysis of organotrichlorosilanes (RSiCl₃), difunctional precursors like this compound can be incorporated into these structures to modify their properties or to create different architectures. google.comwikipedia.org Its inclusion in a reaction with trifunctional silanes can introduce specific functionalities and control the growth of the resulting polysilsesquioxane (PSQ) network. google.com

Completely condensed silsesquioxanes, often referred to as Polyhedral Oligomeric Silsesquioxanes (POSS), form cage-like structures (e.g., T₈, T₁₀, T₁₂) where each silicon atom is bonded to three oxygen atoms and one organic group. wikipedia.org The synthesis is typically an idealized reaction such as: 8 RSiCl₃ + 12 H₂O → [RSiO₃/₂]₈ + 24 HCl. wikipedia.org

The incorporation of a difunctional silane like this compound into a cage structure is not straightforward, as it lacks the third reactive site needed to form the closed polyhedral framework. However, it can be used in several strategic ways:

Co-condensation: Reacting this compound in a mixture with a trifunctional silane (e.g., phenyltrichlorosilane) can lead to the formation of heteroleptic POSS, where the p-tolyl(methyl)silyl group might be incorporated as a defect or a specific vertex in the cage, although this can be challenging to control. google.com

Surface Functionalization: It can be reacted with pre-formed, incompletely condensed silsesquioxanes that possess reactive silanol (B1196071) (Si-OH) groups, effectively "capping" an open edge of the cage. researchgate.net

Incompletely condensed silsesquioxanes are open-cage structures that retain one or more reactive silanol (Si-OH) groups. researchgate.net These species are often formed as stable intermediates on the path to fully condensed cages or can be synthesized deliberately by carefully controlling reaction conditions or through the base-mediated cleavage of closed cages. wikipedia.orgrsc.org These open structures are highly valuable as ligands for metal complexes and as soluble models for silica (B1680970) surfaces. researchgate.netrug.nl

This compound can be a key reagent in the synthesis and modification of these derivatives. For instance, it can react with the silanol groups of a trisilanol-functionalized silsesquioxane, such as R₇Si₇O₉(OH)₃, to form new, more complex structures. researchgate.net This reaction caps (B75204) the reactive sites and appends the p-tolyl(methyl)silyl moiety to the silsesquioxane core, creating a precisely functionalized nanomaterial.

Silsesquioxane TypeDescriptionRole of this compound
Cage (Completely Condensed) Closed polyhedral Si-O framework (e.g., R₈Si₈O₁₂). Highly stable, discrete molecules. wikipedia.orgCan act as a co-monomer with trichlorosilanes or as a capping agent for pre-formed cages. google.com
Incompletely Condensed Open-cage structures with reactive Si-OH groups (e.g., R₇Si⇂O₉(OH)₃). researchgate.netCan react with silanol groups to functionalize the open cage, preventing further condensation. researchgate.net
Ladder Polymers Polymeric structures with two chains of RSiO₃/₂ units connected by Si-O-Si bonds. wikipedia.orgCan act as a chain terminator during polymerization, controlling the molecular weight.

The use of this compound as a precursor inherently incorporates the p-tolyl functional group into the silsesquioxane framework. This group can enhance compatibility with aromatic polymers, improve thermal stability, and influence the material's optical properties. Beyond this initial functionalization, the silsesquioxane can be further modified using a variety of chemical reactions. mdpi.com While the p-tolyl group itself is relatively inert, other functional groups present on the silsesquioxane core can be targeted. nih.govsemanticscholar.org For example, if the silsesquioxane also contains vinyl or hydride groups, it can undergo reactions such as:

Hydrosilylation: Addition of a Si-H bond across a double bond, often catalyzed by platinum complexes. nih.gov

Heck or Sonogashira Coupling: Palladium-catalyzed cross-coupling reactions if the framework contains halo-aromatic groups. mdpi.com

Carbene Insertion: Rhodium-catalyzed insertion of carbenes into Si-H bonds to introduce ester and aryl functionalities. nih.gov

These methods allow for the creation of highly tailored, multifunctional nanomaterials for advanced applications. nih.govnih.gov

Preparation of Alkoxysilane Derivatives

A common derivatization of this compound involves its conversion to a di-alkoxysilane. This is achieved through alcoholysis, a reaction where the chlorine atoms are substituted by alkoxy (-OR) groups. The reaction proceeds by treating the dichlorosilane with an alcohol, often in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct.

General Reaction: CH₃(p-C₆H₄)Si(CH₃)Cl₂ + 2 ROH → CH₃(p-C₆H₄)Si(CH₃)(OR)₂ + 2 HCl

The resulting p-tolylmethyldialkoxysilanes are often preferred as precursors for sol-gel processes. Compared to their dichlorosilane counterparts, alkoxysilanes exhibit more controlled and slower rates of hydrolysis and condensation, allowing for better management of the formation of silica networks and hybrid materials. This control is crucial for producing uniform films, coatings, and monoliths.

Exploration of Low-Coordinate Organosilicon Species

Low-coordinate organosilicon compounds, such as silylenes (R₂Si:), are highly reactive intermediates with a silicon atom that has only two substituents and a lone pair of electrons. The generation of such species from dichlorosilane precursors is a topic of significant research interest in organometallic chemistry. elsevier.com

A potential, though not widely documented, route for generating a low-coordinate species from this compound would be through reductive dehalogenation. This typically involves reacting the dichlorosilane with alkali metals (e.g., sodium, potassium) or other reducing agents at elevated temperatures.

Hypothetical Reaction: CH₃(p-C₆H₄)Si(CH₃)Cl₂ + 2 M → [CH₃(p-C₆H₄)Si(CH₃)] + 2 MCl (where M = alkali metal)

The resulting silylene, p-tolyl(methyl)silylene, would be extremely reactive and likely undergo rapid subsequent reactions, such as insertion into Si-H or C-H bonds, or dimerization to form a disilene [CH₃(p-C₆H₄)(CH₃)Si=Si(CH₃)(p-C₆H₄)CH₃]. While specific studies focusing on this compound for this purpose are not prominent, the general methodology is a cornerstone of low-coordinate silicon chemistry. elsevier.com

Advanced Material Applications Derived from P Tolylmethyldichlorosilane

Polymerization Applications of p-Tolylmethyldichlorosilane

This compound serves as a versatile building block in the synthesis of advanced polymeric materials. Its unique chemical structure, featuring a reactive dichlorosilyl group attached to a methyl and a tolyl group, allows for its incorporation into a variety of polymer architectures, leading to materials with tailored properties.

Role as a Precursor in Siloxane Polymer Synthesis

This compound is a key precursor in the synthesis of polysiloxanes, a class of polymers with a silicon-oxygen backbone (–Si–O–) and organic side groups. The hydrolysis of this compound, followed by polycondensation, leads to the formation of poly(p-tolyl)methylsiloxane. The presence of the p-tolyl group on the silicon atom significantly influences the properties of the resulting polymer.

The synthesis of diarylsiloxane and (aryl/methyl)siloxane polymers often involves the ring-opening polymerization of cyclic trimers. For instance, poly(di(p-tolyl)siloxane) can be synthesized from the corresponding cyclic trimer. kpi.ua While not a direct polymerization of this compound, the synthesis of such polymers highlights the importance of the p-tolyl-silicon bond in creating polymers with unique properties. For example, poly(diphenylsiloxane) and poly(di(p-tolyl)siloxane) exhibit high transition temperatures to a liquid crystalline state, at 265°C and 300°C respectively, and are only soluble in select solvents at temperatures above 150°C. kpi.ua The incorporation of both phenyl and p-tolyl groups can modify these properties, making the resulting polymers soluble at room temperature in common solvents like toluene (B28343) and chloroform. kpi.ua This demonstrates the potential to tune the physical properties of polysiloxanes by incorporating different aryl groups, such as the p-tolyl group from this compound.

The general process for creating polysiloxanes from chlorosilane precursors involves hydrolysis, which forms silanols, followed by a condensation reaction that creates the siloxane backbone. The specific conditions of this process can be controlled to produce polymers with desired molecular weights and structures.

Polymer NamePrecursor(s)Key Properties
Poly(di(p-tolyl)siloxane)Di(p-tolyl)dichlorosilaneHigh liquid crystal transition temperature (300°C), soluble in select solvents at high temperatures. kpi.ua
Poly(phenyl/p-tolyl)siloxanePhenyltrichlorosilane, p-TolytrichlorosilaneSoluble at room temperature in common solvents, retaining some liquid-crystalline character. kpi.ua

Development of Silane-Modified Polymers and Resins for Enhanced Performance

The incorporation of this compound or its derivatives into other polymer systems can significantly enhance their performance characteristics. Silane-modified polymers (SMPs) are a class of materials where silane (B1218182) functional groups are introduced into a polymer backbone, such as polyurethane, polyether, or polyester. researchgate.netdakenchem.com This modification can lead to improvements in adhesion, mechanical properties, and durability. evonik.comonlytrainings.com

The dichlorosilyl group of this compound can react with hydroxyl or other reactive groups in a polymer chain, effectively grafting the p-tolyl-methyl-silyl moiety onto the polymer. This can impart several benefits:

Improved Adhesion: The silane functionality can form strong covalent bonds with inorganic substrates like glass, metal oxides, and minerals, while the organic part of the silane (the p-tolyl group and the polymer backbone) ensures compatibility and adhesion to organic materials. evonik.com This dual reactivity makes silane-modified polymers excellent adhesion promoters.

Enhanced Mechanical Properties: The introduction of the bulky and rigid p-tolyl group can increase the stiffness and thermal stability of the polymer. Crosslinking through the silane groups can also lead to a more robust polymer network, improving tensile strength and tear resistance. evonik.com

Increased Moisture Resistance: The hydrophobic nature of the p-tolyl group and the stable siloxane bonds that can form upon curing contribute to improved resistance to moisture, which is crucial for the long-term durability of coatings, sealants, and adhesives. specialchem.com

The development of ultra-high-molecular-weight polymers has been shown to significantly enhance the mechanical performance of materials. nih.gov By analogy, controlling the incorporation and subsequent reactions of this compound within a polymer matrix can be a strategy to achieve superior material properties.

Plasma Polymerization for the Fabrication of Functional Thin Films

Plasma polymerization is a solvent-free technique used to deposit thin, highly cross-linked, and pinhole-free polymer films onto various substrates. mdpi.comdrsakthikumar.comtaylorandfrancis.com Organosilicon compounds, including chlorosilanes like this compound, are excellent precursors for plasma polymerization due to their ability to form stable, inorganic-organic hybrid films.

In a typical plasma polymerization process, the precursor vapor is introduced into a low-pressure chamber and subjected to an electrical discharge (plasma). mdpi.comunesp.br The energetic plasma environment fragments the precursor molecules into reactive species (radicals and ions), which then recombine on the substrate surface to form a polymer film. unesp.br The properties of the resulting plasma-polymerized film can be precisely controlled by adjusting the plasma parameters, such as power, pressure, and gas flow rate. mdpi.com

Thin films derived from this compound via plasma polymerization are expected to exhibit:

High Thermal Stability: Due to the presence of the aromatic p-tolyl group and the cross-linked siloxane network.

Hydrophobicity: The nonpolar tolyl and methyl groups would orient at the surface, leading to water-repellent properties. Organosilicon thin films are generally known for their hydrophobicity. mdpi.com

Good Dielectric Properties: The insulating nature of the siloxane network makes these films suitable for applications in microelectronics.

Excellent Adhesion: Plasma-polymerized films generally show good adhesion to a wide range of substrates due to the energetic deposition process that promotes interfacial bonding. taylorandfrancis.com

This technique allows for the creation of functional thin films with tailored properties for applications in protective coatings, barrier layers, and low-dielectric-constant materials for microelectronics. drsakthikumar.com The ability to create nanostructured surfaces through plasma techniques further expands the potential applications of these films, for instance, in creating superhydrophobic or antireflective surfaces. bwise.kr

Utilization in Carbosilane Polymers for Composite Material Development

Carbosilane polymers have a backbone consisting of alternating silicon and carbon atoms (–Si–C–). These materials are precursors to silicon carbide (SiC) ceramics and are also used in the development of high-performance composites. The synthesis of carbosilane polymers can be achieved through various methods, including Grignard coupling and hydrosilylation reactions. nih.govmdpi.com

This compound can be utilized in the synthesis of carbosilane polymers. The Si-Cl bonds are reactive towards Grignard reagents or can participate in other coupling reactions to build the carbosilane backbone. The presence of the p-tolyl group can influence the processability and properties of the resulting carbosilane polymer and the final ceramic material.

The development of carbosilane dendrimers, highly branched, tree-like macromolecules, is an area of active research. nih.govmarquette.edu These dendrimers can be synthesized using a step-wise approach involving hydrosilylation and Grignard reactions. mdpi.com While specific examples using this compound are not prevalent in the cited literature, its structure is amenable to the synthetic strategies employed for building these complex architectures. The p-tolyl group would be located at the branching points or on the periphery of the dendrimer, influencing its solubility, thermal stability, and interaction with other materials in a composite.

The use of carbosilane polymers as matrices for composite materials is driven by their ability to be converted into a ceramic phase upon pyrolysis, leading to ceramic matrix composites (CMCs) with excellent high-temperature stability and mechanical properties. The specific composition of the carbosilane precursor, including the types of organic substituents on the silicon atoms, plays a crucial role in the pyrolysis yield and the properties of the final SiC ceramic.

Catalytic Applications of this compound Derivatives

While this compound itself is not a catalyst, its derivatives can function as effective coupling agents, which are crucial in many catalytic and material formulation processes.

Role of this compound and Its Derivatives as Coupling Agents

Coupling agents are molecules that create a stable bond between two dissimilar materials, typically an inorganic filler or reinforcement (like glass fibers or silica) and an organic polymer matrix. semanticscholar.org Silane coupling agents are the most common type, and derivatives of this compound can be designed to perform this function effectively.

The general structure of a silane coupling agent is Y–R–Si–(OR’)3, where Y is an organofunctional group that is reactive towards the polymer matrix, R is a linker, and Si–(OR’)3 is a hydrolyzable group that reacts with the inorganic surface. In the case of this compound, the dichlorosilyl group is the hydrolyzable functionality. After hydrolysis to silanols, it can condense with hydroxyl groups on the surface of an inorganic material, forming stable Si–O–Substrate bonds.

To make a derivative of this compound an effective coupling agent, the p-tolyl group could be functionalized with a reactive group (e.g., amino, epoxy, or vinyl group) that can participate in the curing reaction of the polymer matrix. Alternatively, the methyl group could be replaced by a functionalized alkyl chain.

The benefits of using such coupling agents in polymer composites include:

Improved Mechanical Strength: By enhancing the adhesion between the filler and the matrix, the coupling agent ensures efficient stress transfer from the polymer to the reinforcement.

Enhanced Water Resistance: The covalent bonds formed at the interface prevent water from penetrating and weakening the bond, leading to improved durability in humid environments. specialchem.com

Better Dispersion of Fillers: The coupling agent can modify the surface of the filler, making it more compatible with the polymer matrix and leading to a more uniform dispersion.

Design and Implementation of Bifunctional Catalytic Systems

The design of bifunctional catalysts, which possess two distinct types of active sites, is a sophisticated strategy to orchestrate cascade or tandem reactions in a single pot, enhancing efficiency and product selectivity. researchgate.net These systems are particularly promising for green chemistry and sustainable chemical production. researchgate.net The fundamental principle involves the strategic placement of different catalytic centers, such as a metal and an acid or base, onto a single support material. researchgate.netunizar.es The distance between these active sites is a critical design parameter that can significantly influence the catalyst's performance by controlling steric and electrostatic interactions, as well as the concentration gradients of reaction intermediates. rsc.org

While direct examples detailing the use of this compound in complete bifunctional catalytic systems are not extensively documented in readily available literature, its chemical properties make it a highly suitable precursor for creating the support structure or for modifying the surface of such catalysts. The dichlorosilyl group can be hydrolyzed to form a stable polysiloxane network, creating a robust silica-based support. The p-tolyl and methyl groups, on the other hand, can be used to tune the surface properties, such as hydrophobicity and steric hindrance, around one of the active sites.

A conceptual design for a bifunctional catalyst utilizing a derivative of this compound could involve:

Support Synthesis : Controlled hydrolysis and condensation of this compound to form a porous silica (B1680970) support with covalently attached tolyl and methyl groups.

Introduction of Acidity/Basicity : The silica surface can be further functionalized to introduce acidic (e.g., sulfonic acid groups) or basic (e.g., amine groups) sites. nih.gov

Metal Deposition : Deposition of metal nanoparticles (e.g., Palladium, Platinum, Gold) onto the functionalized support. nih.gov

This modular design allows for the independent tuning of each component to optimize the catalyst for a specific multi-step reaction.

Heterogeneous Catalysis Development with Silane-Modified Supports

Heterogeneous catalysis is a cornerstone of the chemical industry, with solid catalysts enabling efficient and recyclable processes. frontiersin.org The performance of a heterogeneous catalyst is not solely dependent on the active catalytic species (e.g., metal nanoparticles) but is also heavily influenced by the properties of the support material. rsc.org Silane-modified supports are crucial in this context, as they allow for the precise tuning of the surface chemistry of materials like silica, alumina, or carbon. nih.govrsc.org

This compound serves as an excellent agent for modifying these supports. Its dichlorosilyl group readily reacts with surface hydroxyl groups present on inorganic oxides, forming stable covalent Si-O-Support bonds. This process anchors the tolylmethylsilyl group to the surface. The primary impact of this modification is the alteration of the support's surface polarity and hydrophobicity. nih.gov

Research Findings on Silane-Modified Supports:

Support MaterialModifying Silane PrincipleEffect on CatalysisReference
SilicaGrafting of alkylsilanesIncreases surface hydrophobicity, favoring hydrogenation over hydrodefluorination for Rh nanoparticles in fluoroaromatic hydrogenation. nih.gov
Porous SolidsPhysisorption or chemisorption of organic moleculesCreates a specific molecular environment on the surface, influencing the reactivity of supported metal nanoparticles. nih.gov
Metal-Organic Frameworks (MOFs)Post-synthetic modification with silanesCan modulate pore size, electronic state, and adsorption properties, enhancing catalytic activity and selectivity. rsc.org

By introducing the p-tolyl group, the surface becomes more organophilic or hydrophobic. This change can have several beneficial effects in a catalytic reaction:

Enhanced Reactant Adsorption : In reactions involving nonpolar organic substrates in aqueous or polar media, a hydrophobic support can increase the local concentration of the substrate near the active sites, thereby increasing the reaction rate.

Controlled Product Desorption : The modified surface can influence the desorption of products, potentially preventing catalyst poisoning or secondary reactions.

Improved Catalyst Stability : The silane layer can protect the support from degradation under harsh reaction conditions.

The development of these tailored supports is a key strategy in advancing the field of heterogeneous catalysis, moving towards more selective and efficient chemical transformations. rsc.org

Integration in Metal-Catalyzed Organic Transformations

One primary application is in the synthesis of custom ligands. The tolylmethylsilyl moiety can be incorporated into a larger ligand structure, where it can exert steric and electronic effects on the metal center. These effects can be subtle but can have a profound impact on the stereoselectivity and diastereoselectivity of a reaction. rsc.org

Furthermore, as discussed in the previous section, this compound can be used to modify the support for a heterogeneous metal catalyst. This is particularly relevant for continuous flow reactions where the catalyst is immobilized. rsc.org By tuning the surface properties of the support, one can influence the outcome of the metal-catalyzed transformation.

Surface Modification and Coating Technologies

Development of Hydrophobic Coatings

The creation of water-repellent, or hydrophobic, surfaces is of great interest for a wide range of applications, from self-cleaning glasses to anti-icing coatings. The hydrophobicity of a surface is governed by its chemical composition and its microscopic roughness. Silanes, and in particular organochlorosilanes like this compound, are highly effective for creating hydrophobic coatings due to their ability to lower the surface energy of substrates. gelest.comucl.ac.uk

This compound reacts readily with moisture and surface hydroxyl groups, making it suitable for creating durable hydrophobic layers on various materials, especially siliceous substrates like glass. gelest.comgoogle.com The reaction involves the hydrolysis of the Si-Cl bonds to form silanols (Si-OH), which then condense with each other and with surface hydroxyls to form a cross-linked polysiloxane network (a silicone). The methyl and p-tolyl groups, being nonpolar organic moieties, are oriented away from the surface, creating a low-energy, water-repellent interface.

The degree of hydrophobicity is often quantified by the water contact angle. A higher contact angle indicates greater hydrophobicity. Research has shown that surfaces treated with various silanes can achieve significantly increased contact angles. nih.govmdpi.comresearchgate.net

Reported Water Contact Angles for Silane-Treated Surfaces:

SubstrateCoating MethodResulting Contact AngleReference
Cellulosic PaperDip coating with Trimethoxymethylsilane (TMMS) based solution93° - 97.8° nih.gov
Polypropylene (PP)Hot embossing with laser-textured stamp118.2° (ball texture) mdpi.com
Ceramic MembraneSurface modification with Polymethylhydrosiloxane/Tetraethylorthosilicate (PMHS/TEOS)108.2° - 124.1° researchgate.net

One source explicitly lists this compound as a compound used for creating hydrophobic surfaces, highlighting its rapid reaction with moisture. gelest.com This reactivity is a key feature for its application in vapor deposition or solution-based coating processes.

Adhesion Promotion and Interfacial Engineering in Composite Materials

Composite materials, which combine two or more distinct materials to achieve properties superior to the individual components, are ubiquitous in modern technology. A critical factor determining the performance of a composite is the strength and stability of the interface between the different phases, for example, between reinforcing fibers (like glass or carbon) and a polymer matrix. mdpi.com Weak interfacial adhesion can lead to premature failure of the composite material.

Organosilanes, including this compound, act as crucial adhesion promoters or coupling agents. They function by forming a "chemical bridge" across the interface. specialchem.com The silane molecule is bifunctional: one part of the molecule can react and bond with the inorganic component (e.g., the glass fiber), while the other part is compatible with or can react with the organic polymer matrix. specialchem.comspecialchem.com

The mechanism for this compound as an adhesion promoter involves:

Reaction with the Inorganic Surface : The dichlorosilyl group hydrolyzes and condenses with hydroxyl groups on the surface of the inorganic filler or reinforcement, forming strong, covalent Si-O-filler bonds.

Interaction with the Polymer Matrix : The outward-facing tolyl and methyl groups create an organophilic surface on the filler. This improves the wetting of the filler by the molten or dissolved polymer during composite fabrication. This enhanced compatibility and potential for physical entanglement with the polymer chains significantly improves the adhesion between the two phases.

Applications in Optoelectronic and Energy Materials

The fields of optoelectronics and energy materials encompass a vast array of technologies, including solar cells, batteries, fuel cells, and various sensors. azom.commdpi.comsciopen.com The performance and longevity of these devices often depend critically on the properties of the materials used and the interfaces between different material layers. cam.ac.ukeuropean-mrs.com

While this compound is not typically an active material in these devices (i.e., it does not directly participate in energy conversion or light emission), its role as a surface modification agent is highly relevant. Its ability to form stable, hydrophobic, and dielectric coatings can be leveraged to:

Improve Device Stability : Many optoelectronic materials, such as perovskites used in solar cells, are sensitive to moisture. azom.com A hydrophobic coating derived from this compound could act as a passivation layer, protecting the active material from environmental degradation and extending the device's lifetime.

Function as a Dielectric Layer : In some device architectures, thin insulating layers are required to prevent electrical shorting. The polysiloxane network formed from this compound is a good electrical insulator and could be used to form such dielectric layers.

The application of silane chemistry in these advanced material fields is an active area of research, with the goal of using molecular-level control to enhance the performance and durability of next-generation optoelectronic and energy devices. cam.ac.uk

Theoretical and Computational Investigations of P Tolylmethyldichlorosilane Systems

Quantum Chemical Studies (e.g., Density Functional Theory (DFT))

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the reactivity of organosilicon compounds. mdpi.com DFT calculations allow for the accurate modeling of electronic structure and have been widely applied to study reaction pathways, intermediates, and transition states in complex chemical systems. semanticscholar.org For compounds like p-Tolylmethyldichlorosilane, which contains a reactive dichlorosilyl group, DFT provides essential insights into its chemical behavior, most notably in hydrolysis reactions.

The hydrolysis of chlorosilanes is a critical reaction, and its mechanism has been a subject of detailed computational study. researchgate.net While specific DFT studies on this compound are not prevalent in the literature, extensive research on analogous compounds like dichlorosilane (B8785471) (H₂SiCl₂) and other substituted chlorosilanes provides a robust framework for predicting its reactive behavior. researchgate.netacs.org

Computational studies on chlorosilane hydrolysis have shown that the reaction mechanism is highly dependent on the presence and structure of water clusters. researchgate.netresearchgate.net The reaction of a single water molecule with a chlorosilane is often endothermic, but the process becomes significantly more favorable (exothermic) when a larger water cluster, such as a tetramer, is involved as a reactant. researchgate.net This is because the water cluster can act as a proton shuttle, facilitating the reaction.

For substituted dichlorosilanes, two primary reaction pathways are typically considered for hydrolysis:

Inversion Pathway: This pathway proceeds via a mechanism analogous to an S_N2 reaction at the silicon center, where the nucleophilic oxygen from the water molecule attacks the silicon atom, leading to an inversion of the stereochemical configuration.

Retention Pathway: This pathway involves a different approach of the water molecule, resulting in the retention of the original stereochemistry.

DFT calculations on a range of chlorosilanes show that the inversion pathway generally has a lower activation energy barrier and is therefore more kinetically favored than the retention pathway. researchgate.net The presence of bulky substituents on the silicon atom can influence the relative energies of these pathways. Given the structure of this compound, its hydrolysis is expected to follow these predicted mechanisms, proceeding through a transition state involving a hypercoordinated silicon atom.

Table 1: Comparison of Calculated Activation Energies (ΔE‡) for the Hydrolysis of Various Chlorosilanes with a Water Tetramer (H₂O)₄ Cluster. Data is illustrative of typical computational findings for this class of compounds.
CompoundReaction PathwayCalculated Activation Energy (kcal/mol)Reference
TrimethylchlorosilaneInversion~13-15 researchgate.net
TrimethylchlorosilaneRetention~15-17 researchgate.net
DichlorosilaneInversion~10-12 researchgate.net
DichlorosilaneRetention~12-14 researchgate.net

The exploration of a reaction's potential energy surface using DFT allows for the detailed characterization of transient species like transition states and reaction intermediates. ims.ac.jpnih.gov In the hydrolysis of dichlorosilanes, computational studies have identified and characterized the key transition states. researchgate.netresearchgate.net

The transition state for the hydrolysis reaction typically features a pentacoordinate or hexacoordinate silicon atom. researchgate.net For instance, in the reaction with a water monomer, the transition state involves a five-membered ring structure where the water molecule coordinates to the silicon center while also interacting with one of the chlorine atoms. When a water cluster participates, the transition state is more complex, involving a network of hydrogen bonds that stabilize the structure and facilitate proton transfer. researchgate.net The geometry of these transition states is often trigonal bipyramidal for pentacoordinate silicon or distorted octahedral for hexacoordinate silicon. nih.gov

Analysis of these structures reveals crucial information about the reaction, such as bond-forming and bond-breaking distances. For example, in the transition state of the S_N2-like inversion pathway, the incoming Si-O bond is partially formed while the Si-Cl bond is partially broken. researchgate.net The energies of these transition states relative to the reactants determine the kinetic feasibility of the reaction.

Molecular Dynamics Simulations for Mechanistic Insights

Molecular dynamics (MD) simulations offer a complementary approach to static quantum chemical calculations by modeling the time evolution of a molecular system. frontiersin.org This technique is particularly useful for understanding processes where dynamics, solvent effects, and conformational changes are important. nih.govrsc.org While specific MD simulation studies focused solely on this compound are scarce, the methodology's application in related areas provides a clear picture of its potential utility.

For this compound, MD simulations could be employed to:

Study Solvation Dynamics: Investigate the explicit role of water molecules in the hydrolysis reaction, including the arrangement and dynamics of the solvent shell around the reactive silyl (B83357) group.

Simulate Polymerization: Model the initial stages of polycondensation reactions, where silanol (B1196071) intermediates, formed from hydrolysis, react to form siloxane polymers. MD can provide insights into the chain growth and conformational properties of the resulting oligomers.

Analyze Interfacial Phenomena: When used as a surface functionalization agent, MD simulations can model the interaction and binding of this compound with a substrate surface, revealing details about orientation and binding energy.

An MD simulation tracks the trajectory of atoms over time by solving Newton's equations of motion, where the forces are calculated using a force field. researchgate.net Enhanced sampling techniques, such as metadynamics, can be combined with MD to explore complex reaction coordinates and overcome large energy barriers, providing a more complete picture of reaction mechanisms. rsc.org

Computational Design and Prediction of Novel this compound Derivatives

Computational methods are increasingly used not just to study existing molecules but also to design new ones with tailored properties. rsc.orgbiorxiv.org For this compound, this could involve designing derivatives with enhanced reactivity, improved thermal stability, or specific adhesion properties for materials science applications.

The typical workflow for computational design involves several steps:

Scaffold Definition: Starting with the this compound core structure.

Virtual Library Generation: Systematically modifying the structure by adding or changing functional groups on the tolyl ring or replacing the methyl group.

Property Prediction: Using computational models, such as Quantitative Structure-Property Relationship (QSPR) models, to predict the properties of each virtual derivative. mdpi.com The properties of interest could include reaction rates, electronic properties, or physical characteristics like boiling point.

Candidate Selection: Ranking the virtual derivatives based on the predicted properties and selecting the most promising candidates for experimental synthesis and validation.

This in silico screening process can dramatically accelerate the discovery of new materials by focusing experimental efforts on compounds with the highest probability of success. mdpi.comnih.gov

Application of Artificial Intelligence and Machine Learning in Organosilicon Chemistry Research

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties from their structure with high accuracy. nih.govepfl.ch In organosilicon chemistry, QSPR models represent a key application of machine learning. acs.org These models establish a mathematical relationship between a set of molecular descriptors (numerical representations of a molecule's structure) and a specific property.

Several studies have successfully developed QSPR models for predicting key properties of organosilicon compounds:

Flash Point Prediction: Researchers have built robust models to predict the flash points of large sets of organosilicon compounds, a critical parameter for chemical safety. acs.orgbohrium.com These models use molecular descriptors derived from the chemical structure and employ statistical methods like stepwise regression to select the most relevant descriptors. The resulting models can predict flash points with a high degree of accuracy, as shown by high correlation coefficients (R²) and cross-validation scores (Q²). acs.org

Environmental Risk Assessment: ML models have been developed to identify and predict the structure of unknown organosilicon oligomers found in the environment. nih.gov These models use mass spectrometry data to classify the structures and then predict their potential for being persistent, bio-accumulative, and toxic (PBT).

These AI/ML approaches provide powerful, fast, and cost-effective tools for assessing the properties and risks of both existing and novel organosilicon compounds, including potential derivatives of this compound. nih.govresearchgate.net

Table 2: Summary of Representative QSPR/Machine Learning Models for Predicting Properties of Organosilicon Compounds.
Predicted PropertyModel TypeNumber of DescriptorsModel Performance (R²)Reference
Flash PointStepwise Regression (QSPR)60.8981 acs.org
Flash PointStepwise Regression (QSPR)130.9293 acs.org
Flash PointSimple Correlation (QSPR)N/A (Uses Boiling Point)~0.94 (External Test) bohrium.com
Structural ClassificationNeural NetworkN/A (Uses MS Data)Accuracy: 0.75-0.80 nih.gov

Conclusion and Future Research Directions

Synthesis of Key Research Findings Pertaining to p-Tolylmethyldichlorosilane

This compound is a difunctional organosilane compound characterized by the presence of a p-tolyl group, a methyl group, and two reactive chlorine atoms attached to a central silicon atom. Research has primarily focused on its role as a monomer and a precursor in the synthesis of more complex silicon-based structures, particularly polysiloxanes and silsesquioxanes (PSQs). Its chemical reactivity is dominated by the two chloro-substituents, which are susceptible to hydrolysis and alcoholysis. This reactivity allows for the controlled introduction of the p-tolyl-methyl-silicon moiety into larger molecular architectures.

A significant application highlighted in the literature is its use in the synthesis of silsesquioxane derivatives. google.comgoogle.com These are cage-like or ladder-like structures with the empirical formula (RSiO₃/₂)n, which are of interest for their potential use in electronic materials, optical materials, and as additives to enhance polymer properties such as flame retardancy, heat resistance, and hardness. google.com In this context, this compound serves as a building block, reacting with other precursors to form functionalized, incompletely condensed PSQ derivatives. google.comgoogle.com The p-tolyl group itself imparts specific properties, such as hydrophobicity and potential for further aromatic chemistry, to the resulting materials.

The fundamental physical properties of this compound have been documented, providing a basis for its handling and reaction chemistry. It is a combustible liquid that reacts with water and moisture, liberating hydrogen chloride. gelest.com

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₀Cl₂Si lookchem.com
Molecular Weight205.16 g/mol lookchem.com
Boiling Point161-165 °C @ 7 mm Hg gelest.com
Density1.1609 g/cm³ gelest.comgelest.com
Refractive Index1.5330 chemdad.comresearchgate.net
Flash Point80 °C (176 °F) chemdad.comresearchgate.net
ReactivityReacts with water, moisture, and protic solvents gelest.comgelest.comresearchgate.net

Identification of Emerging Trends and Unexplored Avenues in this compound Chemistry

The current research trajectory for organosilicon compounds is moving towards the development of highly specialized materials with tailored functionalities. For this compound, this trend points towards its use in creating novel, high-performance materials. An emerging area is the synthesis of precisely structured, functional silsesquioxane derivatives. google.com The demand for PSQ derivatives with improved compatibility with organic resins and specific electronic or optical properties is a significant driver of this research. google.comgoogle.com This suggests a trend where this compound will be used not just as a bulk monomer, but as a key component in architecting complex, nanostructured hybrid organic-inorganic materials.

Several avenues in the chemistry of this compound remain relatively unexplored. These include:

Asymmetric Transformations: The development of catalytic methods for the asymmetric hydrosilylation or cross-coupling reactions involving the Si-H bond (after reduction of the Si-Cl bonds) could lead to chiral silanes derived from this compound. Such chiral compounds could have applications in stereoselective synthesis or as chiral dopants in liquid crystal displays.

Coordination Chemistry: While the silicon center is the primary site of reactivity, the p-tolyl group offers a platform for further functionalization. Exploring the metal-catalyzed C-H activation of the tolyl methyl group or aromatic ring could create novel bifunctional ligands or metallo-silane precursors for catalysis and materials science.

Surface Modification: Beyond its role in bulk polymers, the reactivity of this compound could be harnessed for the targeted surface modification of inorganic substrates like silica (B1680970), titania, or glass. The p-tolyl group would impart a hydrophobic and aromatic character to the surface, which could be useful in chromatography, sensor technology, or for creating anti-fouling surfaces. gelest.comscribd.com

Mechanochemistry: Investigating the solid-state reactions of this compound and its derivatives under mechanical stress could open up new, solvent-free synthetic routes to polysiloxanes and other silicon-containing materials with unique microstructures and properties.

Prognosis for Advanced Research and Industrial Relevance of this compound Derivatives

The future of this compound is intrinsically linked to the broader field of advanced materials. Its derivatives, particularly functionalized silsesquioxanes and specialty silicones, are poised for increased industrial relevance. The drive to create materials that are lighter, stronger, and more resistant to heat and radiation provides a fertile ground for the application of these derivatives. google.com

Advanced research will likely focus on establishing clear structure-property relationships for polymers and materials derived from this compound. By systematically modifying the structure—for instance, by co-polymerizing it with other dichlorosilanes or by reacting it with complex organic alcohols—researchers can fine-tune properties like refractive index, dielectric constant, thermal stability, and gas permeability. This research is crucial for designing next-generation materials for specific high-value applications, including:

Microelectronics: As low-k dielectric materials for insulation in integrated circuits to reduce signal delay and power consumption.

Photonics and Optics: As components of high-refractive-index polymers for lenses, optical adhesives, and LED encapsulants. The aromatic p-tolyl group can contribute to a higher refractive index.

High-Performance Coatings: As additives or primary components in coatings that offer enhanced thermal stability, UV resistance, and hydrophobicity for aerospace, automotive, and architectural applications.

The industrial uptake of this compound derivatives will depend on the ability to produce these sophisticated materials cost-effectively. Patents related to silsesquioxane synthesis emphasize the need for processes that are lower in cost and shorter in duration, indicating a clear path toward commercialization. google.comgoogle.com As the demand for materials with superior performance characteristics continues to grow, the industrial relevance of specialty precursors like this compound is expected to increase significantly.

Q & A

Q. What are the standard laboratory synthesis protocols for p-Tolylmethyldichlorosilane, and how can purity be ensured?

this compound is typically synthesized via a Grignard reaction, where p-tolylmagnesium bromide reacts with methyldichlorosilane under anhydrous conditions. Key steps include:

  • Conducting reactions in a nitrogen atmosphere to prevent hydrolysis .
  • Using tetrahydrofuran (THF) as a solvent at −78°C to control reactivity .
  • Purification via fractional distillation under reduced pressure (e.g., 10–15 mmHg) to isolate the product . Purity is verified using gas chromatography (GC) with flame ionization detection (FID) and comparison to reference retention indices. Moisture-sensitive byproducts (e.g., siloxanes) are monitored via FT-IR spectroscopy (Si-O-Si peaks at ~1050 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

Core characterization methods include:

  • ¹H NMR : Methyl groups on silicon appear as singlets at δ 0.5–1.0 ppm, while aromatic protons from the p-tolyl group resonate at δ 6.8–7.2 ppm .
  • ²⁹Si NMR : A sharp singlet near δ 15–20 ppm confirms the dichlorosilane structure .
  • Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 218 (M⁺) and fragments at m/z 183 (M⁺−Cl) . Cross-validate results with elemental analysis (C, H, Cl, Si) to confirm stoichiometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its moisture sensitivity and corrosivity:

  • Use glove boxes or Schlenk lines under inert gas (argon/nitrogen) to prevent hydrolysis .
  • Wear acid-resistant PPE : neoprene gloves, full-face shields, and flame-resistant lab coats .
  • Install local exhaust ventilation (LEV) systems to limit airborne exposure (recommended airflow: 0.5 m/s) .
  • Neutralize spills with sodium bicarbonate and dispose of waste in halogen-approved containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data when synthesizing this compound?

Yield discrepancies often arise from:

  • Moisture contamination : Track water content in solvents using Karl Fischer titration (<50 ppm threshold) .
  • Side reactions : Monitor for disilane byproducts via GC-MS and optimize reaction stoichiometry (e.g., 1.2:1 Grignard reagent-to-silane ratio) .
  • Temperature gradients : Use calibrated thermocouples and jacketed reactors to maintain −78°C ± 2°C . Apply Design of Experiments (DoE) to identify critical variables (e.g., reaction time, solvent purity) and validate reproducibility across ≥3 independent trials .

Q. What strategies optimize the functionalization of this compound for advanced material applications?

To tailor its reactivity:

  • Surface modification : Use anhydrous toluene as a solvent for silanization reactions on oxide substrates (e.g., SiO₂). Characterize monolayer formation via ellipsometry (target thickness: 1–2 nm) .
  • Co-condensation : Incorporate into polysiloxanes by reacting with diols (e.g., HO-(CH₂)₃-OH) at 80°C, using triethylamine as a HCl scavenger .
  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to predict hydrolysis rates and design hydrolytically stable derivatives .

Q. How should researchers address inconsistencies in spectroscopic data during structural validation?

Contradictions (e.g., unexpected ¹H NMR splitting or shifted ²⁹Si peaks) require:

  • Multi-technique validation : Combine XRD (for crystal structure) with XPS (Si 2p binding energy ~102 eV) to confirm bonding environments .
  • Isotopic labeling : Synthesize deuterated analogs to isolate signal contributions in complex spectra .
  • Collaborative analysis : Share raw data with open-access repositories (e.g., NIST Chemistry WebBook) for peer verification .

Methodological Standards

  • Data reporting : Follow IUPAC guidelines for compound nomenclature and report uncertainties in spectral data (e.g., ±0.01 ppm for NMR) .
  • Ethical compliance : Document safety protocols and waste disposal methods in alignment with EPA DSSTox and OSHA standards .
  • Reproducibility : Archive synthetic procedures and characterization data in electronic lab notebooks (ELNs) with timestamps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.